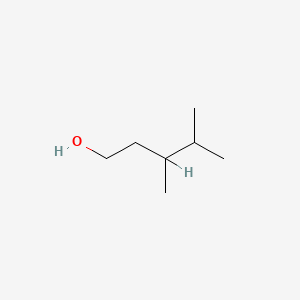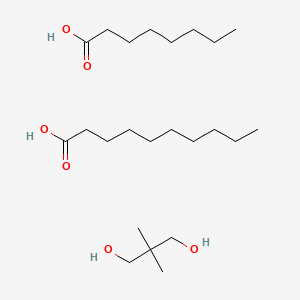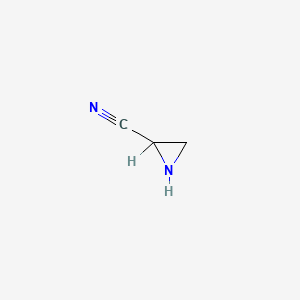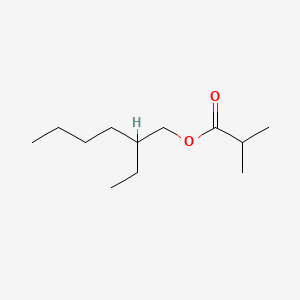
(S)-2-Amino-pent-4-enoic acid methyl ester
Overview
Description
Fatty acid methyl esters (FAMEs) are derived from carboxylic acids by a process called transesterification . They are commonly produced from vegetable oils and animal fats . FAMEs are widely used in biodiesel production due to their renewable nature and biodegradability .
Synthesis Analysis
The synthesis of FAMEs typically involves the reaction of a carboxylic acid with an alcohol (like methanol) in the presence of a catalyst . This process is known as esterification .Molecular Structure Analysis
FAMEs have a characteristic structure consisting of a long hydrocarbon chain attached to a carbonyl group . The length and saturation of the hydrocarbon chain can vary, leading to a wide variety of FAMEs .Chemical Reactions Analysis
FAMEs can undergo various chemical reactions, including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation . The specific reactions a FAME undergoes can depend on its structure .Physical And Chemical Properties Analysis
FAMEs have a range of physical and chemical properties that depend on their specific structures . For example, they can vary in terms of their melting points, boiling points, and solubilities .Scientific Research Applications
Antiviral Research
(S)-2-Amino-pent-4-enoic acid methyl ester: has been studied for its potential antiviral properties. Research indicates that similar compounds, like mycophenolic acid methyl ester (MAE), have shown efficacy against the influenza A virus (IAV). MAE was found to inhibit the replication of different IAV strains in vitro with low cytotoxicity and could block certain steps of IAV infection post adsorption . This suggests that derivatives like (S)-2-Amino-pent-4-enoic acid methyl ester could be explored for their antiviral capabilities, potentially leading to the development of new antiviral drugs.
Chemical Synthesis
In the field of chemical synthesis, esters like (S)-2-Amino-pent-4-enoic acid methyl ester are valuable intermediates. They can be prepared from carboxylic acids and alcohols in the presence of an acid catalyst, typically concentrated sulfuric acid . This process is crucial for creating a variety of chemical products, including pharmaceuticals, fragrances, and polymers.
Enhanced Oil Recovery (EOR)
Fatty acid methyl esters (FAMEs), which are structurally related to (S)-2-Amino-pent-4-enoic acid methyl ester, have been investigated for their role in enhanced oil recovery (EOR). These compounds can lower the minimum miscibility pressure in CO2-crude oil systems, thereby improving CO2-EOR performance . This application is particularly relevant for sustainable and renewable alternatives to conventional petroleum-based chemicals in EOR.
Emulsifying Agents
Methyl ester sulfonates, which share functional groups with (S)-2-Amino-pent-4-enoic acid methyl ester, have garnered attention for their emulsifying properties. They have been used to improve the storage stability of asphalt and asphalt-latex emulsions . This indicates that (S)-2-Amino-pent-4-enoic acid methyl ester could potentially serve as an emulsifying agent in similar industrial applications.
Biological Sample Analysis
The preparation of fatty acid methyl esters (FAMEs) is a critical step in the analysis of various biological samples, such as edible oils, bacterial cells, animal tissue, and plasma samples. Microwave-assisted derivatization has been applied to prepare FAMEs from fatty acids, which is a fast and accurate method . (S)-2-Amino-pent-4-enoic acid methyl ester could be used in this context to analyze amino acid profiles in biological samples.
Marine Bioactive Compound Discovery
Compounds structurally similar to (S)-2-Amino-pent-4-enoic acid methyl ester have been explored for their bioactive properties in marine environments. For instance, MAE has been studied for its inhibition effects against the influenza A virus, highlighting the potential of marine compounds in drug discovery . This suggests that (S)-2-Amino-pent-4-enoic acid methyl ester could also be a candidate for discovering new bioactive compounds in marine research.
Mechanism of Action
Target of Action
Similar compounds such as amino acid methyl esters are known to interact with various biological targets, including enzymes and receptors
Mode of Action
It’s known that amino acid methyl esters can undergo various chemical reactions, including esterification . They can also participate in transesterification reactions . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds such as jasmonic acid and its methyl ester are known to play roles in plant growth and development, as well as in responses to stress . They are part of a complex signaling network with other phytohormones
Pharmacokinetics
Factors such as the compound’s lipophilicity, pka, and ph can influence its adme properties
Result of Action
Similar compounds such as mycophenolic acid methyl ester have been shown to inhibit the replication of different influenza a virus strains in vitro
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-2-Amino-pent-4-enoic acid methyl ester. For instance, the efficiency of transesterification reactions, which this compound can participate in, can be influenced by factors such as the molar ratio of reactants, reaction temperature, and reaction time . Additionally, the compound’s action could be influenced by its storage conditions and the presence of other substances in its environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (2S)-2-aminopent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-4-5(7)6(8)9-2/h3,5H,1,4,7H2,2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQZRHILTYGZQL-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348998 | |
| Record name | AC1LD4KV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-pent-4-enoic acid methyl ester | |
CAS RN |
50299-15-5 | |
| Record name | AC1LD4KV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












amino]-4-methoxyphenyl]-](/img/structure/B1606754.png)



